molecular formula C21H24F2N6OS B2887570 2,6-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 946283-21-2

2,6-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2887570
CAS No.: 946283-21-2
M. Wt: 446.52
InChI Key: DQDHLWKGVRCBLI-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidine core, a benzamide moiety, and distinct substituents that modulate its pharmacological and physicochemical properties. The compound’s structure includes:

  • Pyrazolo[3,4-d]pyrimidine scaffold: A bicyclic heteroaromatic system common in kinase inhibitors due to its ability to mimic purine nucleotides.
  • 4-(Pyrrolidin-1-yl) substituent: Introduces basicity, which may improve solubility and target-binding interactions.
  • 2,6-Difluorobenzamide: A meta-substituted benzamide contributing to electronic and steric effects critical for receptor affinity.

Properties

IUPAC Name

2,6-difluoro-N-[2-(6-propan-2-ylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F2N6OS/c1-13(2)31-21-26-18(28-9-3-4-10-28)14-12-25-29(19(14)27-21)11-8-24-20(30)17-15(22)6-5-7-16(17)23/h5-7,12-13H,3-4,8-11H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDHLWKGVRCBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(C=NN2CCNC(=O)C3=C(C=CC=C3F)F)C(=N1)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,6-Difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide (CAS Number: 946211-58-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C21H24F2N6OSC_{21}H_{24}F_{2}N_{6}OS, with a molecular weight of 446.5 g/mol. The structural complexity arises from the presence of a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity.

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit potent inhibition of protein kinases, particularly casein kinase 2 (CSNK2), which plays a crucial role in various cellular processes including cell proliferation and survival. The interaction with CSNK2 can lead to antiviral effects, making these compounds promising candidates for therapeutic development against viral infections such as SARS-CoV-2.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antiviral activity. For instance, compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold have shown effectiveness against β-coronaviruses by inhibiting their replication in infected cells .

Case Studies

A notable study highlighted the compound's ability to inhibit CSNK2 activity effectively. The compound was tested alongside other derivatives to establish a SAR that indicated improved potency with specific substitutions at the 7-position of the pyrazolo core .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibition of β-coronavirus replication
CSNK2 InhibitionPotent inhibitor
CytotoxicitySignificant cytotoxic effects in vitro

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrazolo ring and benzamide moiety have been explored to enhance potency and selectivity. For example, replacing certain functional groups has been shown to either improve solubility or increase metabolic stability without compromising antiviral efficacy .

Table 2: SAR Analysis

Position on ScaffoldModificationEffect on Activity
7-positionImidazole substitutionImproved solubility but reduced potency
6-positionAlkyl chain extensionIncreased CSNK2 inhibition
Benzamide moietyFluorinationEnhanced metabolic stability

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s design aligns with kinase inhibitors but features unique substitutions. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
2,6-Difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide Pyrazolo[3,4-d]pyrimidine 6-(Isopropylthio), 4-(pyrrolidin-1-yl), 2,6-difluorobenzamide ~529.6 (calculated) High lipophilicity (isopropylthio), basicity (pyrrolidine), fluorine-driven stability
(S)-2,6-Dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide (Compound 1, ) Diaminopyrimidine Dichlorobenzamide, hydroxypropan-2-ylamino, methylpyrimidine 447.1 EGFR T790M inhibition; moderate solubility (polar hydroxy group)
2,6-Dichloro-N-(2-(2-(4-hydroxypiperidin-1-yl)pyrimidin-4-ylamino)pyridin-4-yl)benzamide (Compound 2, ) Diaminopyrimidine Dichlorobenzamide, 4-hydroxypiperidine ~480 (estimated) Enhanced solubility (hydroxypiperidine) but reduced metabolic stability

Key Observations:

Core Structure Differences: The target compound’s pyrazolo[3,4-d]pyrimidine core may offer superior kinase selectivity compared to diaminopyrimidine-based analogs (e.g., Compound 1) due to reduced off-target interactions . Fluorine substituents (vs. chlorine in Compounds 1–2) likely enhance metabolic stability and electron-withdrawing effects, improving binding to hydrophobic kinase pockets.

Substituent Impact: Isopropylthio vs. Pyrrolidin-1-yl vs. Piperidine/Hydroxypropan-2-ylamino: Pyrrolidine’s smaller ring size and higher basicity may optimize target engagement and pharmacokinetics.

Biological Activity :

  • While specific IC50 data for the target compound is unavailable, Compound 1 exhibited EGFR T790M inhibition (IC50 < 100 nM) in . The target compound’s fluorine and pyrrolidine substituents could further improve potency against resistant mutations.

Research Findings and Hypotheses

  • Selectivity: The pyrazolo[3,4-d]pyrimidine scaffold may reduce off-target effects observed in diaminopyrimidine analogs (e.g., Compound 1’s reported activity against non-EGFR kinases) .
  • Synthetic Feasibility: The absence of stereocenters (vs. Compound 1’s chiral hydroxypropan-2-ylamino group) simplifies synthesis and scale-up.

Q & A

Q. Intermediate characterization :

  • NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and substituent positions .
  • LC-MS for purity assessment and mass confirmation .
  • Elemental analysis to validate stoichiometry .

Basic: Which analytical techniques are critical for verifying structural integrity and purity?

Answer:

  • ¹H/¹³C NMR : Resolve aromatic protons (e.g., pyrazolo[3,4-d]pyrimidine core at δ 8.3–8.5 ppm) and fluorine substituents (e.g., 2,6-difluoro benzamide splitting patterns) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ for C₂₃H₂₃F₂N₇OS) .
  • HPLC with UV/Vis detection : Assess purity (>95%) using reverse-phase C18 columns and gradient elution .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Answer:

  • Variable substituent synthesis : Modify the isopropylthio, pyrrolidine, or benzamide groups to generate analogs (e.g., replacing isopropylthio with methylthio or arylthio) .
  • Biological testing :
    • Kinase inhibition assays : Screen against kinase panels (e.g., IGF-1R, Src) to identify target selectivity .
    • Binding affinity studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets .
  • Computational docking : Model interactions with active sites (e.g., ATP-binding pockets) to rationalize activity trends .

Advanced: What experimental design principles optimize synthesis yield and purity?

Answer:

  • Design of Experiments (DoE) : Apply factorial designs to optimize reaction parameters (e.g., temperature, solvent, catalyst loading) . Example: Flow chemistry systems for controlled diazomethane synthesis can reduce side reactions .
  • Purification strategies :
    • Recrystallization : Use acetonitrile/water mixtures for high-purity crystals .
    • Column chromatography : Employ silica gel with ethyl acetate/hexane gradients for challenging separations .

Advanced: How can computational methods guide the design of derivatives with enhanced target binding?

Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity at the pyrazolo[3,4-d]pyrimidine core .
  • Molecular dynamics (MD) simulations : Model ligand-protein interactions over time to assess binding stability .
  • Free-energy perturbation (FEP) : Quantify the impact of substituent changes (e.g., fluorobenzamide vs. trifluoromethyl analogs) on binding affinity .

Advanced: How should researchers address contradictory biological assay data?

Answer:

  • Assay validation :
    • Positive controls : Include known inhibitors (e.g., staurosporine for kinase assays) to confirm assay reliability .
    • Dose-response curves : Ensure IC₅₀ values are reproducible across multiple replicates .
  • Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific interactions .
  • Data reconciliation : Cross-validate SPR, ITC, and cellular assay results to distinguish artifacts from true activity .

Advanced: What strategies enable the synthesis of PROTACs incorporating this compound for dual protein degradation?

Answer:

  • Linker design : Attach the compound to E3 ligase ligands (e.g., thalidomide analogs) via flexible PEG or alkyl chains . Example: Synthesis of PROTAC 21b involved coupling to a triazole-containing linker .
  • Bifunctional characterization :
    • Western blotting : Confirm degradation of target proteins (e.g., IGF-1R) and validate ubiquitination via proteasome inhibitors .
    • Cellular efficacy : Measure degradation efficiency (DC₅₀) in relevant cell lines .

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